molecular formula C7H15NO B1527611 2-Amino-4-methylcyclohexan-1-ol CAS No. 854436-30-9

2-Amino-4-methylcyclohexan-1-ol

Cat. No.: B1527611
CAS No.: 854436-30-9
M. Wt: 129.2 g/mol
InChI Key: YUUPBWOVKNLYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO It is a cyclohexanol derivative featuring an amino group and a methyl group on the cyclohexane ring

Synthetic Routes and Reaction Conditions:

  • Reduction of Ketones: One common synthetic route involves the reduction of 2-amino-4-methylcyclohexanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Hydrogenation: Another method is the catalytic hydrogenation of 2-amino-4-methylcyclohexanone using a palladium or platinum catalyst under high pressure and temperature.

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale hydrogenation processes. The choice of catalyst and reaction conditions is optimized to achieve high yield and purity.

Types of Reactions:

  • Oxidation: this compound can be oxidized to form 2-amino-4-methylcyclohexanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

  • Reduction: The compound can undergo further reduction to produce 2-amino-4-methylcyclohexane.

  • Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Various nucleophiles such as halides, tosylates, or mesylates.

Major Products Formed:

  • Oxidation: 2-amino-4-methylcyclohexanone

  • Reduction: 2-amino-4-methylcyclohexane

  • Substitution: Various substituted cyclohexanols or cyclohexanes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry:
2-Amino-4-methylcyclohexan-1-ol serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

  • Reduction Reactions: It can be synthesized through the reduction of 2-amino-4-methylcyclohexanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Hydrogenation Processes: Catalytic hydrogenation of 2-amino-4-methylcyclohexanone under specific conditions yields high-purity products, making it suitable for industrial applications.

Reactivity and Mechanisms:
The compound's reactivity is influenced by its functional groups, allowing it to engage in nucleophilic substitutions and form various derivatives. The presence of the amino group enables it to interact with electrophiles, contributing to its utility in synthetic pathways .

Biological Research Applications

Biochemical Probes:
In biological studies, this compound is utilized as a probe to investigate enzyme mechanisms and interactions. Its ability to mimic natural substrates makes it valuable for studying enzyme kinetics and binding affinities.

Pharmaceutical Development:
The compound has potential applications as a precursor in the synthesis of pharmaceuticals targeting central nervous system disorders. Its structural properties make it a candidate for developing drugs that modulate neurotransmitter systems or act on specific receptors .

Industrial Applications

Production of Specialty Chemicals:
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its versatility allows it to be used as an intermediate in various chemical processes, enhancing the efficiency and yield of final products .

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various applications:

  • Synthesis of CNS Active Compounds: A study highlighted its role as a precursor for synthesizing compounds with neuroactive properties, showcasing its potential in treating neurological disorders.
  • Enzyme Interaction Studies: Investigations into its interaction with specific enzymes have revealed insights into its mechanism of action, contributing to a better understanding of enzyme regulation and inhibition .
  • Industrial Synthesis Optimization: Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more viable for large-scale industrial applications .

Mechanism of Action

The mechanism by which 2-amino-4-methylcyclohexan-1-ol exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Amino-3-methylcyclohexan-1-ol

  • 2-Amino-5-methylcyclohexan-1-ol

  • 2-Amino-6-methylcyclohexan-1-ol

Uniqueness: 2-Amino-4-methylcyclohexan-1-ol is unique due to its specific arrangement of functional groups on the cyclohexane ring, which influences its reactivity and potential applications. The presence of the amino group at the 2-position and the methyl group at the 4-position provides distinct chemical properties compared to its analogs.

Biological Activity

2-Amino-4-methylcyclohexan-1-ol (C7H15NO) is a cyclic organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound features an amino group at the 2-position and a methyl group at the 4-position of a cyclohexane ring. This unique structural arrangement contributes to its reactivity and biological activity. The compound's ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential to modulate enzyme activity and interact with various biological targets.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. The amino group can participate in hydrogen bonding, while the hydrophobic cyclohexanol moiety allows for additional interactions with target proteins. These properties enable the compound to influence various biochemical pathways, potentially leading to therapeutic applications.

Enzymatic Interactions

Research indicates that this compound can act as a substrate or inhibitor for specific enzymes, affecting their catalytic activity. For instance, its structural similarities with known enzyme substrates suggest it may be utilized in enzyme assays to study catalytic mechanisms.

Table 1: Summary of Enzymatic Studies Involving this compound

StudyEnzyme TargetedEffect ObservedReference
ASDR KetoreductaseInhibition of activity
BCyclic AminotransferaseSubstrate for reaction
CAlcohol DehydrogenaseModulation of kinetics

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of SDR ketoreductases, this compound was found to significantly reduce enzymatic activity. The docking studies indicated favorable binding interactions between the compound and the active site of the enzyme, suggesting that the amino and hydroxyl groups play critical roles in binding affinity .

Case Study 2: Pharmacological Potential

Another investigation assessed the pharmacological potential of this compound as a ligand in drug design. The compound exhibited promising results in modulating receptor activities linked to central nervous system disorders, indicating its potential as a precursor in pharmaceutical synthesis aimed at treating such conditions.

Applications in Research and Industry

This compound serves as a valuable building block in organic synthesis, particularly for developing more complex molecules. Its ability to act as a probe in biochemical studies enhances our understanding of enzyme mechanisms and interactions, making it relevant for medicinal chemistry applications.

Properties

IUPAC Name

2-amino-4-methylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-2-3-7(9)6(8)4-5/h5-7,9H,2-4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUPBWOVKNLYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902926
Record name NoName_3502
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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